

A Comparative Guide to the Spectroscopic Cross-Validation of 3-Methyldiphenylamine

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Compound of Interest

Compound Name: 3-Methyldiphenylamine

Cat. No.: B073706

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This guide provides a comprehensive comparison of spectroscopic data for the characterization of **3-Methyldiphenylamine**, a key intermediate in organic synthesis, pharmaceuticals, and materials science.^[1] For researchers, scientists, and drug development professionals, accurate structural confirmation is paramount. This document outlines the expected spectral features of **3-Methyldiphenylamine** and compares them with its parent compound, Diphenylamine, and its structural isomer, N-Methyldiphenylamine, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The structural identity of **3-Methyldiphenylamine** is unequivocally confirmed by cross-validating data from multiple spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), comparing **3-Methyldiphenylamine** with relevant alternatives.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

NMR data is predicted based on standard chemical shift values for the functional groups present. Actual values may vary based on solvent and spectrometer frequency.

Compound	Aromatic Protons (δ , ppm)	N-H Proton (δ , ppm)	Methyl Protons (δ , ppm)
3-Methyldiphenylamine	~ 6.8 - 7.5 (m, 9H)	~ 5.7 (br s, 1H)	~ 2.3 (s, 3H)
Diphenylamine	~ 7.0 - 7.4 (m, 10H)	~ 5.6 (br s, 1H)	N/A
N-Methyldiphenylamine	~ 7.0 - 7.5 (m, 10H)	N/A	~ 3.3 (s, 3H)

Key Observation: The primary distinctions in ^1H NMR are the presence and chemical shift of the methyl group signal and the presence or absence of the N-H proton signal. The methyl group on the aromatic ring in **3-Methyldiphenylamine** appears around 2.3 ppm, whereas in N-Methyldiphenylamine, being attached to the nitrogen, it is shifted downfield to approximately 3.3 ppm. Diphenylamine lacks a methyl signal entirely.

Table 2: Infrared (IR) Spectroscopy Data Comparison

Wavenumber (cm^{-1})	3-Methyldiphenylamine	Diphenylamine[2]	N-Methyldiphenylamine	Assignment
~3400	Present (Medium)	Present (Weak)	Absent	N-H Stretch
~3050	Present (Medium)	Present (Medium)	Present (Medium)	Aromatic C-H Stretch
~2920	Present (Weak)	N/A	Present (Weak)	Aliphatic C-H Stretch
~1600, ~1500	Present (Strong)	Present (Strong)	Present (Strong)	Aromatic C=C Ring Stretch
~1310	Present (Strong)	Present (Strong)	Present (Strong)	C-N Stretch

Key Observation: The most telling feature in an IR spectrum is the N-H stretching band around 3400 cm^{-1} . This band is present for **3-Methyldiphenylamine** and Diphenylamine but is absent for N-Methyldiphenylamine, providing a clear point of differentiation.[\[3\]](#) The presence of a weak

aliphatic C-H stretching band confirms the existence of a methyl group in both methyl-substituted compounds.

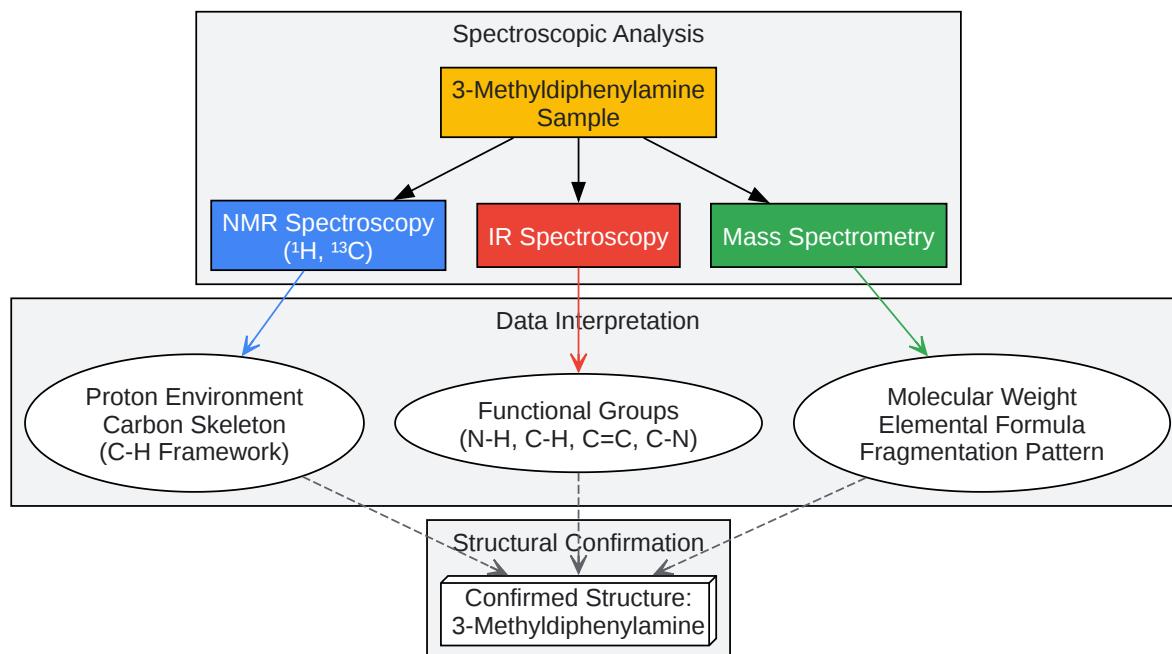
Table 3: Mass Spectrometry (MS) Data Comparison

m/z Value	3-Methyldiphenylamine[4]	Diphenylamine	N-Methyldiphenylamine[4]	Assignment
183	High	N/A	High	$[M]^+$ (Molecular Ion)
182	Medium	N/A	Medium	$[M-H]^+$
168	Medium	N/A	High	$[M-CH_3]^+$
169	N/A	High	N/A	$[M]^+$ (Molecular Ion)
77	Medium	Medium	Medium	$[C_6H_5]^+$ (Phenyl fragment)

Key Observation: Both **3-Methyldiphenylamine** and N-Methyldiphenylamine are isomers and thus share the same molecular ion peak at m/z 183.[4][5][6] However, their fragmentation patterns can differ. The loss of a methyl group ($[M-CH_3]^+$) resulting in a fragment at m/z 168 is a characteristic feature for both methyl-substituted compounds, distinguishing them from Diphenylamine which has a molecular ion peak at m/z 169.

Cross-Validation Workflow

The structural elucidation of **3-Methyldiphenylamine** is achieved by integrating the distinct yet complementary information from various spectroscopic methods. The workflow below illustrates this logical relationship, where each technique provides a piece of the puzzle, leading to a single, confirmed structure.



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References

- 1. nbino.com [nbino.com]
- 2. asianpubs.org [asianpubs.org]
- 3. N-Methyldiphenylamine(552-82-9) IR Spectrum [m.chemicalbook.com]
- 4. Methylidiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]
- 6. 3-Methyldiphenylamine [webbook.nist.gov]
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